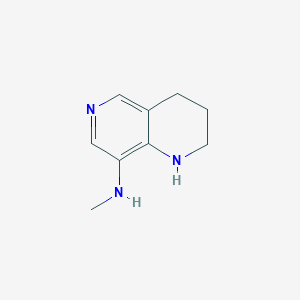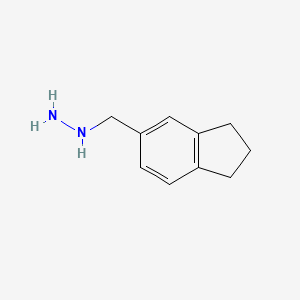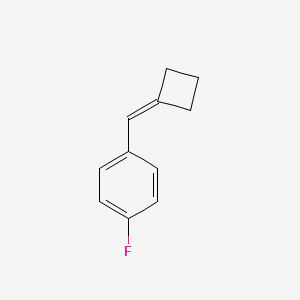
2,3,7-Trimethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7-Trimethylindoline is a heterocyclic organic compound belonging to the indoline family It is characterized by the presence of three methyl groups attached to the indoline ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trimethylindoline typically involves the alkylation of indoline derivatives. One common method is the Friedel-Crafts alkylation, where indoline is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of precursor compounds and the use of advanced separation techniques are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid.
Major Products:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated or sulfonated indoline derivatives.
科学研究应用
2,3,7-Trimethylindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
作用机制
The mechanism of action of 2,3,7-Trimethylindoline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact pathways depend on the specific application and the nature of the target molecules.
相似化合物的比较
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
- 2,3,3-Trimethyl-3H-indole
Comparison: 2,3,7-Trimethylindoline is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. Compared to 2,3,3-Trimethylindolenine, it may exhibit different chemical behavior in substitution reactions due to steric effects. The presence of the methyl group at the 7-position can also impact its electronic properties, making it distinct from other trimethylindoline derivatives.
属性
CAS 编号 |
41652-83-9 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC 名称 |
2,3,7-trimethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6,8-9,12H,1-3H3 |
InChI 键 |
IUWFIUDNAUTXKR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(NC2=C(C=CC=C12)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)

![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)






![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)

